molecular formula C3H4N2 B091335 (Methyleneamino)acetonitrile CAS No. 109-82-0

(Methyleneamino)acetonitrile

Cat. No.: B091335
CAS No.: 109-82-0
M. Wt: 68.08 g/mol
InChI Key: GFZMFCVDDFHSJK-UHFFFAOYSA-N
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Description

(Methyleneamino)acetonitrile is a useful research compound. Its molecular formula is C3H4N2 and its molecular weight is 68.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyleneaminoacetonitrile, also known as Methylenaminoacetonitrile or (Methyleneamino)acetonitrile, primarily targets amino acids . It interacts with these molecules, which play a crucial role in various biological processes, including protein synthesis and regulation of gene expression.

Mode of Action

Methyleneaminoacetonitrile acts as a precursor of glycine and also as a dehydration condensing agent . When it reacts with other amino acids, it gives rise to the formation of peptides in addition to the usual hydrolytic products .

Biochemical Pathways

Methyleneaminoacetonitrile is involved in the formation of peptides . This process is a crucial part of protein synthesis, a fundamental biochemical pathway. The formation of peptides from amino acids is a key step in the translation phase of protein synthesis, where the genetic code in mRNA is translated into an amino acid sequence.

Pharmacokinetics

It’s known that the compound is easily formed by the reaction ofhydrogen cyanide, ammonia, and formaldehyde , as well as by the reaction of formaldehyde with aminoacetonitrile, in dilute ammoniacal solution . This suggests that the compound may have significant solubility in water, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of Methyleneaminoacetonitrile’s action is the formation of peptides . These peptides can then go on to form proteins, which are essential for the structure, function, and regulation of the body’s tissues and organs.

Action Environment

The action of Methyleneaminoacetonitrile is influenced by environmental factors such as the presence of other reactants like hydrogen cyanide, ammonia, and formaldehyde . The compound is also reactive in a dilute ammoniacal solution , suggesting that the pH of the environment could significantly influence its reactivity and stability.

Biochemical Analysis

Biochemical Properties

Methyleneaminoacetonitrile, when reacted with other amino acids, gives rise to the formation of peptides . It acts as a precursor of glycine and also as a dehydration condensing agent

Cellular Effects

It has been shown that when Methyleneaminoacetonitrile reacts with other amino acids, it gives rise to the formation of peptides This suggests that it may have an impact on protein synthesis within cells

Molecular Mechanism

It is known to act as a precursor of glycine and also as a dehydration condensing agent This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

Methyleneaminoacetonitrile is known to react with other amino acids to form peptides This suggests that it may be involved in protein synthesis pathways

Properties

IUPAC Name

2-(methylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-5-3-2-4/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMFCVDDFHSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6865-92-5
Record name Acetonitrile, 2-(methyleneamino)-, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6865-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0059378
Record name 2-(Methyleneamino)acetonitrile
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Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-82-0
Record name 2-(Methyleneamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyleneaminoacetonitrile
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Record name Methyleneaminoacetonitrile
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Record name Methyleneaminoacetonitrile
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Record name Methyleneaminoacetonitrile
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Record name Acetonitrile, 2-(methyleneamino)-
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Record name 2-(Methyleneamino)acetonitrile
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Record name Methyleneaminoacetonitrile
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Record name 2-(METHYLENEAMINO)ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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